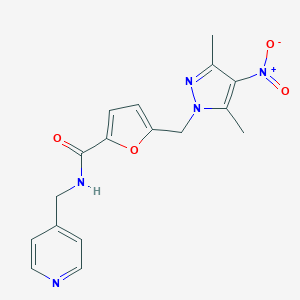
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, also known as DPTF, is a synthetic compound that has been widely used in scientific research. This compound belongs to the family of pyrimidine derivatives and has shown promising results in various studies.
作用机制
The mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood. However, it has been suggested that Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate exerts its therapeutic effects through various pathways. It has been shown to inhibit the activity of enzymes involved in cancer cell growth and induce apoptosis. In addition, Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to modulate the levels of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been shown to have various biochemical and physiological effects. It has been found to modulate the levels of various enzymes and neurotransmitters in the brain. In addition, it has been shown to inhibit the growth of cancer cells and induce apoptosis. Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has also been found to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
One of the advantages of using Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in lab experiments is its high purity and stability. It can be easily synthesized in large quantities and has been shown to be effective in various assays. However, one of the limitations of using Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is its limited solubility in water, which may affect its bioavailability in vivo.
未来方向
There are several future directions for the research on Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. One of the areas of interest is the development of novel derivatives of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with improved efficacy and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its potential therapeutic applications. Finally, the safety and toxicity of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate need to be thoroughly evaluated before it can be considered for clinical use.
Conclusion:
In conclusion, Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has shown promising results in various scientific research applications. It has been found to have therapeutic potential in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate and its potential therapeutic applications.
合成方法
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is synthesized by reacting 2,3-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with propan-2-ol to obtain Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This synthesis method has been optimized to produce Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate in high yield and purity.
科学研究应用
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has been found to inhibit the growth of cancer cells and induce apoptosis. In addition, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's and Parkinson's disease.
属性
产品名称 |
Propan-2-yl 4-(2,3-dimethoxyphenyl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
|---|---|
分子式 |
C18H24N2O5 |
分子量 |
348.4 g/mol |
IUPAC 名称 |
propan-2-yl 6-(2,3-dimethoxyphenyl)-3,4-dimethyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C18H24N2O5/c1-10(2)25-17(21)14-11(3)20(4)18(22)19-15(14)12-8-7-9-13(23-5)16(12)24-6/h7-10,15H,1-6H3,(H,19,22) |
InChI 键 |
XGTVXJXYSLSUEW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C(=CC=C2)OC)OC)C(=O)OC(C)C |
规范 SMILES |
CC1=C(C(NC(=O)N1C)C2=C(C(=CC=C2)OC)OC)C(=O)OC(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(4E)-2-(1,3-benzothiazol-2-yl)-4-[(2-piperazin-1-ylethylamino)methylidene]-5-propylpyrazol-3-one](/img/structure/B214201.png)

![1-methyl-4-nitro-N-[1-(2-piperidin-1-ylethyl)-1H-benzimidazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B214205.png)
![Isopropyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B214206.png)
![2-amino-4-(3-butoxy-4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B214208.png)
![2-Amino-4-(5-methyl-2-thienyl)-5-oxo-4,5-dihydroindeno[1,2-b]pyran-3-carbonitrile](/img/structure/B214209.png)
![6-amino-3-tert-butyl-4-thiophen-2-yl-2,4-dihydro-[1,2]oxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B214210.png)
![Methyl 5-{[2-(3-chlorophenoxy)propanoyl]amino}-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B214212.png)
![5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(4-methoxy-2-nitrophenyl)furan-2-carboxamide](/img/structure/B214213.png)

![N-(4-chloro-2-fluorophenyl)-3-[(3,4-dinitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B214217.png)

![5-[(2-chlorophenoxy)methyl]-N-(2-thiazolyl)-2-furancarboxamide](/img/structure/B214224.png)